![molecular formula C12H24N2O4 B14349753 Ethanediamide, N,N'-bis[1-(hydroxymethyl)-2-methylpropyl]- CAS No. 91565-42-3](/img/structure/B14349753.png)
Ethanediamide, N,N'-bis[1-(hydroxymethyl)-2-methylpropyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanediamide, N,N’-bis[1-(hydroxymethyl)-2-methylpropyl]- is a chemical compound with the molecular formula C12H24N2O4 It is a derivative of ethanediamide, featuring two hydroxymethyl groups and two methylpropyl groups attached to the nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethanediamide, N,N’-bis[1-(hydroxymethyl)-2-methylpropyl]- can be synthesized through the reaction of ethanediamide with 1-(hydroxymethyl)-2-methylpropylamine under controlled conditions. The reaction typically involves the use of a solvent such as ethanol or methanol and is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of ethanediamide, N,N’-bis[1-(hydroxymethyl)-2-methylpropyl]- may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain a high-purity product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Ethanediamide, N,N’-bis[1-(hydroxymethyl)-2-methylpropyl]- undergoes several types of chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehyde or carboxylic acid derivatives.
Reduction: The compound can be reduced to form primary amines.
Substitution: The hydroxymethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as halides or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Aldehyde or carboxylic acid derivatives.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethanediamide, N,N’-bis[1-(hydroxymethyl)-2-methylpropyl]- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of ethanediamide, N,N’-bis[1-(hydroxymethyl)-2-methylpropyl]- involves its interaction with specific molecular targets and pathways. The hydroxymethyl groups can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the compound may act as a chelating agent, binding to metal ions and affecting their availability in biological systems.
Comparison with Similar Compounds
Similar Compounds
- Ethanediamide, N,N’-bis[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-
- N,N’-bis(2-hydroxyphenyl)ethanediamide
- N-[2-Hydroxy-1,1-bis(hydroxymethyl)ethyl]-N’-(3-methoxyphenyl)ethanediamide
Uniqueness
Ethanediamide, N,N’-bis[1-(hydroxymethyl)-2-methylpropyl]- is unique due to the presence of both hydroxymethyl and methylpropyl groups, which confer distinct chemical and physical properties
Properties
CAS No. |
91565-42-3 |
|---|---|
Molecular Formula |
C12H24N2O4 |
Molecular Weight |
260.33 g/mol |
IUPAC Name |
N,N'-bis(1-hydroxy-3-methylbutan-2-yl)oxamide |
InChI |
InChI=1S/C12H24N2O4/c1-7(2)9(5-15)13-11(17)12(18)14-10(6-16)8(3)4/h7-10,15-16H,5-6H2,1-4H3,(H,13,17)(H,14,18) |
InChI Key |
WBNFUWMUXIOATD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(CO)NC(=O)C(=O)NC(CO)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







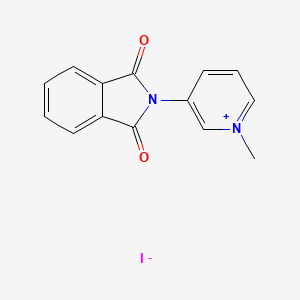
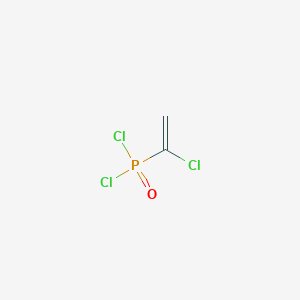
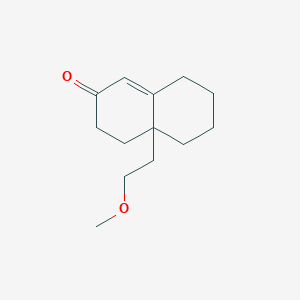

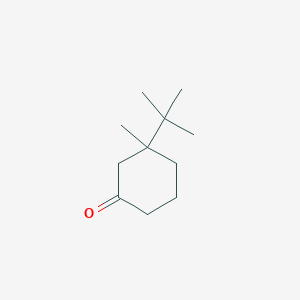

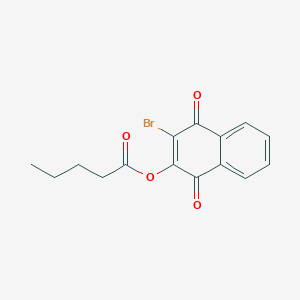
![Methyl 3-[(2-hydroxypropyl)amino]prop-2-enoate](/img/structure/B14349733.png)

